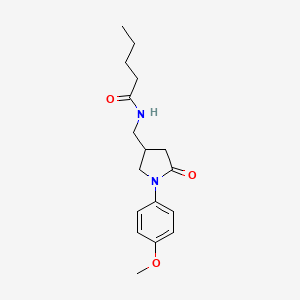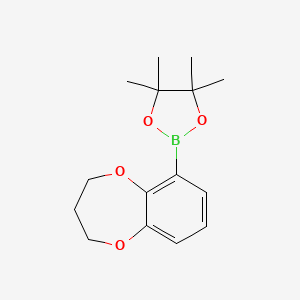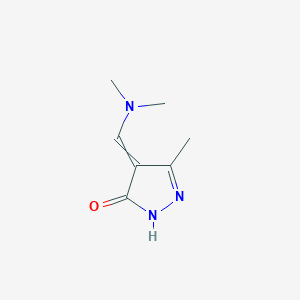![molecular formula C18H21N7O B2699160 2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2415584-49-3](/img/structure/B2699160.png)
2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known by its chemical name, MP-10, and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers. In
Mécanisme D'action
The mechanism of action of MP-10 involves its binding to the 5-HT7 receptor. This binding results in the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway. The activation of this pathway leads to a range of downstream effects, including the modulation of ion channels and the regulation of gene expression. These effects can have a range of physiological and biochemical consequences, depending on the specific cell type and context.
Biochemical and Physiological Effects
MP-10 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the inhibition of cancer cell growth. These effects are mediated through the activation of the 5-HT7 receptor and the downstream signaling pathways that are activated by this receptor. The specific effects of MP-10 can vary depending on the cell type and context, making this compound a valuable tool for studying complex biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-10 for lab experiments is its high affinity and selectivity for the 5-HT7 receptor. This allows for precise targeting of this receptor and the downstream effects that are mediated by this receptor. Additionally, MP-10 has been optimized for high yield and purity, making it a reliable and consistent tool for scientific research.
One limitation of MP-10 is its potential for off-target effects. While this compound has been found to have a high selectivity for the 5-HT7 receptor, it may also interact with other receptors or proteins in certain contexts. Additionally, the effects of MP-10 can vary depending on the specific cell type and context, making it important to carefully design experiments and interpret results.
Orientations Futures
There are several future directions for the study of MP-10 and its potential applications in scientific research. One direction is the further exploration of the biochemical and physiological effects of MP-10 in different cell types and contexts. This could provide insights into the underlying mechanisms of complex biological systems and lead to the development of new therapeutic strategies.
Another direction is the optimization of the synthesis method for MP-10 and the development of new analogs with improved properties. This could lead to the development of more potent and selective compounds for scientific research and potential therapeutic applications.
Conclusion
2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, or MP-10, is a valuable tool for scientific research due to its high affinity and selectivity for the 5-HT7 receptor. This compound has a range of biochemical and physiological effects and has been studied for its potential applications in neuroscience, pharmacology, and cancer research. While there are limitations to the use of MP-10 in scientific research, this compound remains a valuable tool for studying complex biological systems and developing new therapeutic strategies.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 2-chloro-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine with 4-cyanopyridine in the presence of a base. This reaction results in the formation of MP-10 as a yellow solid, which can be purified through recrystallization. The synthesis of MP-10 is relatively straightforward and has been optimized for high yield and purity.
Applications De Recherche Scientifique
MP-10 has been studied for its potential application in a range of scientific research areas, including neuroscience, pharmacology, and cancer research. This compound has been found to have a high affinity for a specific type of serotonin receptor, known as the 5-HT7 receptor. This receptor is involved in a range of physiological processes, including mood regulation, sleep-wake cycles, and circadian rhythms. By targeting this receptor, MP-10 has the potential to modulate these processes and provide insights into the underlying mechanisms of these complex systems.
Propriétés
IUPAC Name |
2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-14-15-1-3-20-17(13-15)24-7-5-23(6-8-24)16-2-4-21-18(22-16)25-9-11-26-12-10-25/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVIULLNNRCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)


![6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2699083.png)
![4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2699084.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2699088.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2699092.png)
![1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2699095.png)
![2-fluoro-4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2699096.png)

